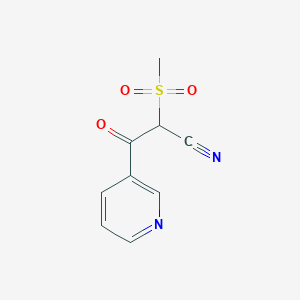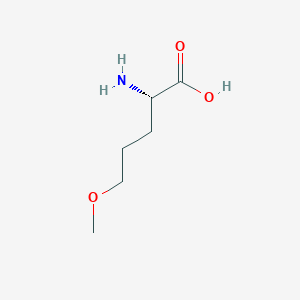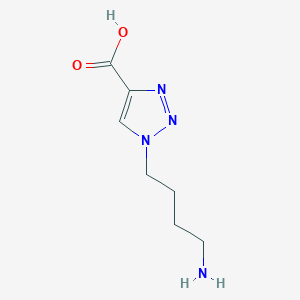
(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a nitrophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or other suitable reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of immobilized enzymes, such as transaminases, can also be employed to catalyze specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amino derivatives, and substituted phenylpropanol compounds .
Scientific Research Applications
(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one: Used in the synthesis of tapentadol.
1-Phenyl-3-dimethylamino-propane: Known for its pharmacological activity.
3-Alkyl-3-benzoyl-substituted-propionitrile: Synthesized through Mannich reaction.
Uniqueness
(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14/h1-3,6,9,12H,4-5,10H2/t9-/m1/s1 |
InChI Key |
KKVSRHNIXKKLSK-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)



![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)

![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
